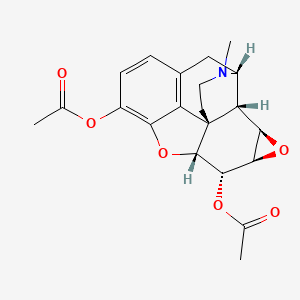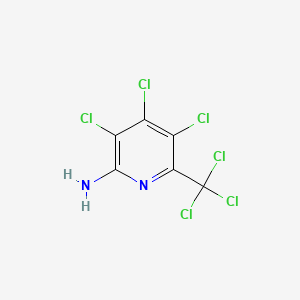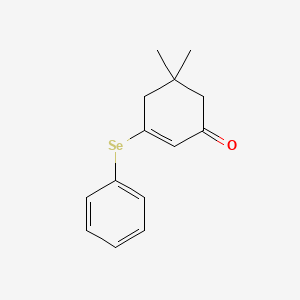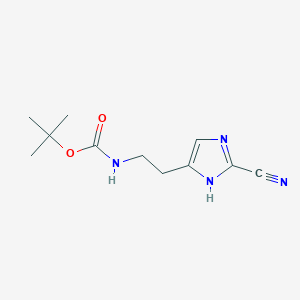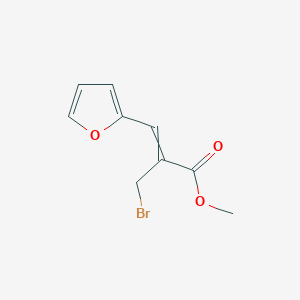
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a furan ring, a bromomethyl group, and a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate typically involves the bromination of methyl 3-(furan-2-yl)prop-2-enoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include furan-2,5-dione and other oxidized furan derivatives.
Reduction Reactions: Products include the corresponding alcohols and diols.
科学的研究の応用
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate depends on the specific application and reaction it is involved in. Generally, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester and furan moieties can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 2-(chloromethyl)-3-(furan-2-yl)prop-2-enoate
- **M
特性
CAS番号 |
74859-46-4 |
|---|---|
分子式 |
C9H9BrO3 |
分子量 |
245.07 g/mol |
IUPAC名 |
methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,6H2,1H3 |
InChIキー |
DAQJLFCNVBLQJR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CC=CO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
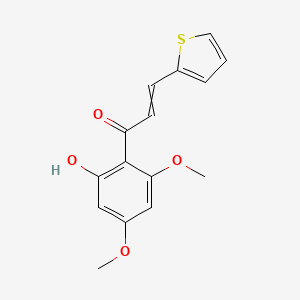
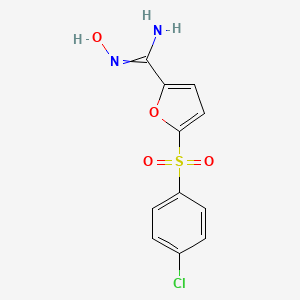
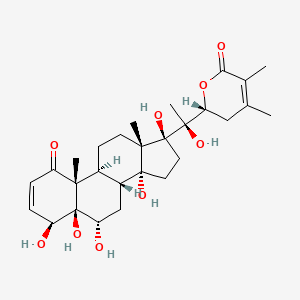
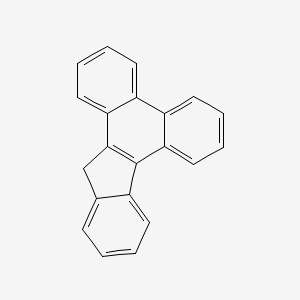
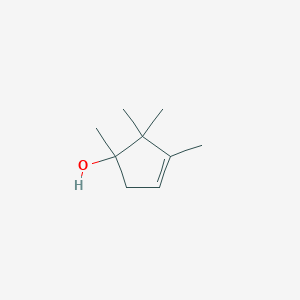
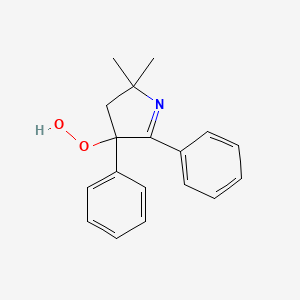
acetate](/img/structure/B14450130.png)

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
